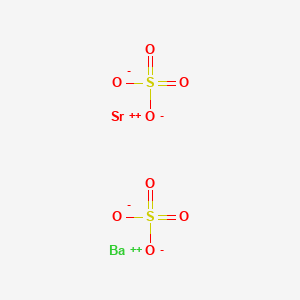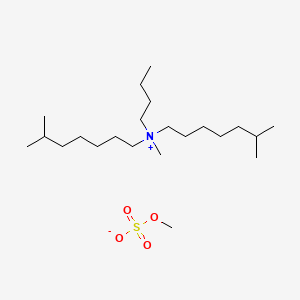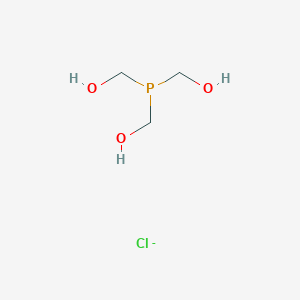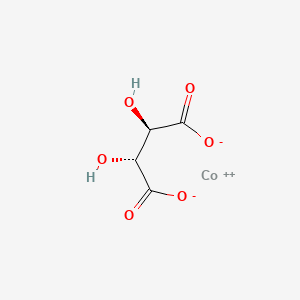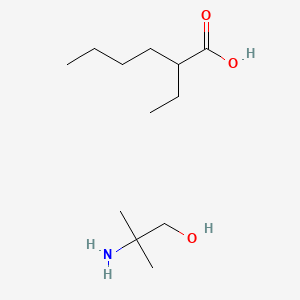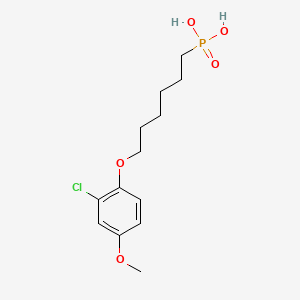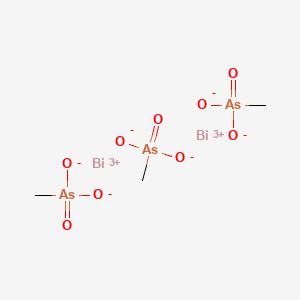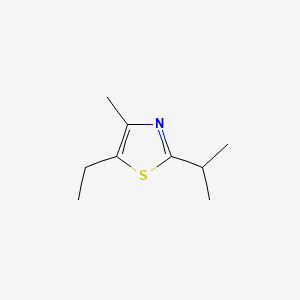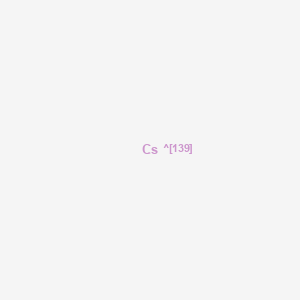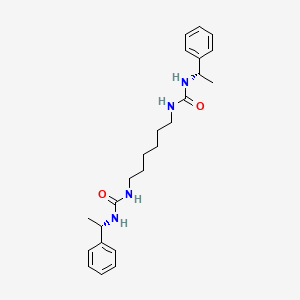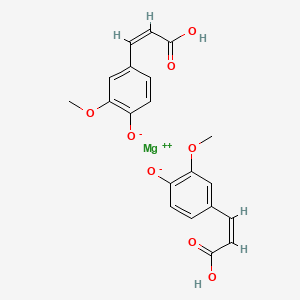
Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate is a compound that combines magnesium ions with a derivative of cinnamic acid This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate typically involves the reaction of magnesium salts with (Z)-4’-hydroxy-3’-methoxycinnamic acid. One common method is to dissolve (Z)-4’-hydroxy-3’-methoxycinnamic acid in a suitable solvent, such as ethanol, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate may involve larger-scale reactions using similar principles. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cinnamate moiety can be oxidized to form a ketone.
Reduction: The double bond in the cinnamate moiety can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 4’-hydroxy-3’-methoxycinnamaldehyde.
Reduction: Formation of 4’-hydroxy-3’-methoxyhydrocinnamate.
Substitution: Formation of various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and as a dietary supplement.
Industry: Used in the production of cosmetics and personal care products due to its UV-absorbing properties
Mechanism of Action
The mechanism of action of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Magnesium Ion Activity: Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA synthesis, and muscle contraction
Comparison with Similar Compounds
Similar Compounds
- Magnesium(2+) (Z)-4’-hydroxycinnamate
- Magnesium(2+) (Z)-3’-methoxycinnamate
- Magnesium(2+) (E)-4’-hydroxy-3’-methoxycinnamate
Uniqueness
Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate is unique due to the presence of both hydroxyl and methoxy groups on the cinnamate moiety, which can enhance its antioxidant and UV-absorbing properties compared to similar compounds.
Properties
CAS No. |
97403-85-5 |
|---|---|
Molecular Formula |
C20H18MgO8 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
magnesium;4-[(Z)-2-carboxyethenyl]-2-methoxyphenolate |
InChI |
InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3-; |
InChI Key |
YHTWUBRFINUCQW-SHCHSPEBSA-L |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].[Mg+2] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


